molecular formula C8H16O B2716147 (1,3,3-Trimethylcyclobutyl)methanol CAS No. 2241139-67-1

(1,3,3-Trimethylcyclobutyl)methanol

Cat. No.: B2716147
CAS No.: 2241139-67-1
M. Wt: 128.215
InChI Key: ATDDHIVGCOKFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3,3-Trimethylcyclobutyl)methanol is an organic compound with the molecular formula C8H16O It is a cyclobutane derivative with three methyl groups attached to the cyclobutane ring and a methanol group attached to one of the carbon atoms

Scientific Research Applications

(1,3,3-Trimethylcyclobutyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “(1,3,3-Trimethylcyclobutyl)methanol” includes several hazard statements: H226, H315, H319, H335 . These represent various hazards such as flammability and potential for causing skin and eye irritation. There are also several precautionary statements provided, including P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylcyclobutyl)methanol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,3,3-trimethylcyclobutene. The reaction proceeds as follows:

    Hydroboration: 1,3,3-Trimethylcyclobutene is treated with diborane (B2H6) to form the corresponding trialkylborane.

    Oxidation: The trialkylborane is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trimethylcyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: The major products include (1,3,3-Trimethylcyclobutyl)ketone and (1,3,3-Trimethylcyclobutyl)carboxylic acid.

    Reduction: The major product is 1,3,3-Trimethylcyclobutane.

    Substitution: The major products include (1,3,3-Trimethylcyclobutyl)chloride and (1,3,3-Trimethylcyclobutyl)bromide.

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its unique structure may enable it to bind to specific enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    Cyclobutanol: A simpler cyclobutane derivative with a hydroxyl group.

    (1,2,2-Trimethylcyclobutyl)methanol: A similar compound with different methyl group positions.

    (1,3,3-Trimethylcyclobutyl)amine: A related compound with an amine group instead of a hydroxyl group.

Uniqueness: (1,3,3-Trimethylcyclobutyl)methanol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1,3,3-trimethylcyclobutyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)4-8(3,5-7)6-9/h9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDDHIVGCOKFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.